3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives This compound features a benzamide core with two chlorine atoms at the 3 and 4 positions, and a pyridinylmethyl group substituted with a methylated pyrazolyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyridinylmethyl and pyrazolyl components. One common synthetic route includes the following steps:
Preparation of 1-methyl-1H-pyrazol-4-yl pyridine: : This can be achieved through a nucleophilic substitution reaction between 1-methyl-1H-pyrazol-4-yl bromide and pyridine-4-carboxaldehyde.
Formation of the benzamide core: : The dichlorobenzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with the pyridinylmethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms can be oxidized to form chloro-dichloro derivatives.
Reduction: : Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms.
Substitution: : The compound can undergo nucleophilic substitution reactions at the benzamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of chloro-dichloro derivatives.
Reduction: : Formation of dichloro derivatives with hydrogen atoms replacing chlorine atoms.
Substitution: : Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.
Medicine
This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: : Similar structure but lacks the pyridinylmethyl and pyrazolyl groups.
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide: : Similar structure but without the chlorine atoms at the 3 and 4 positions.
3,4-Dichloro-N-(pyridin-4-ylmethyl)benzamide: : Similar structure but lacks the methylated pyrazolyl group.
Uniqueness
3,4-Dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is unique due to its combination of chlorine atoms, pyridinylmethyl group, and methylated pyrazolyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3,4-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCEBDCDQUYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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